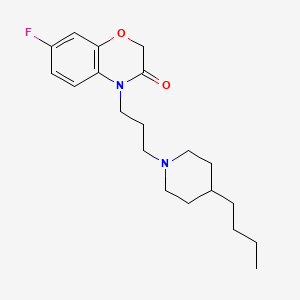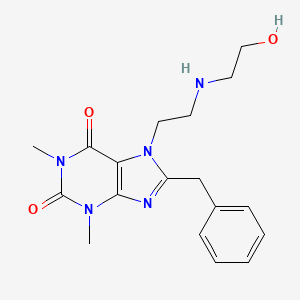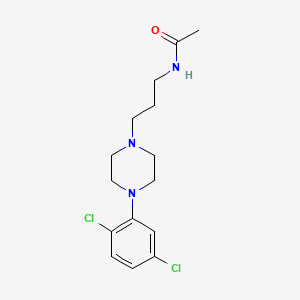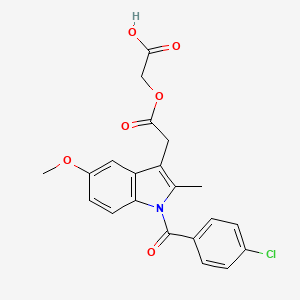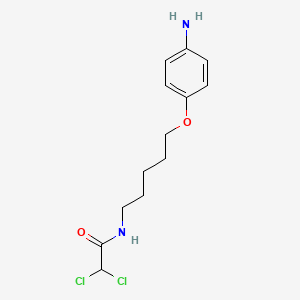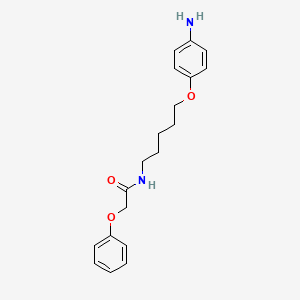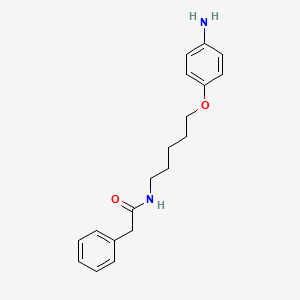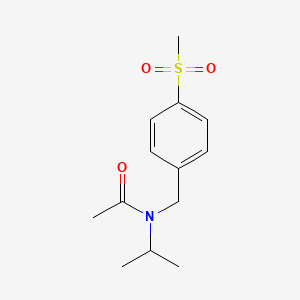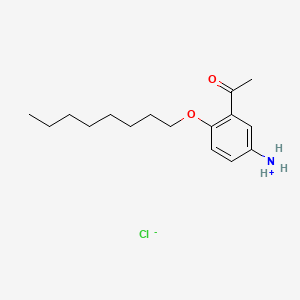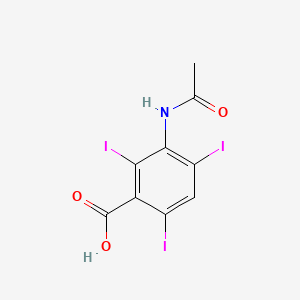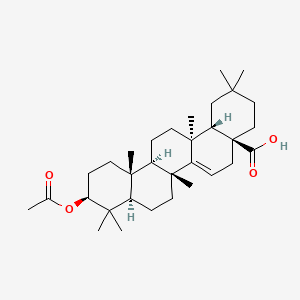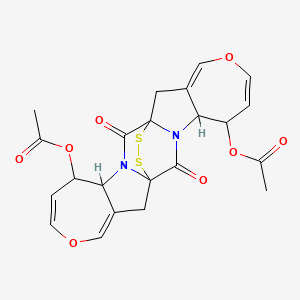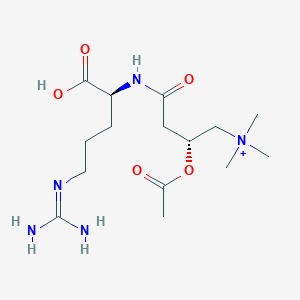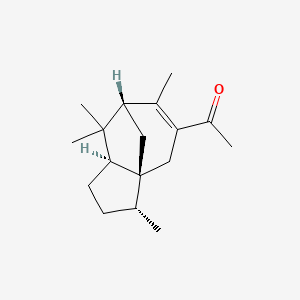![molecular formula C26H16ClN3O4S3 B1664398 3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one CAS No. 618865-88-6](/img/structure/B1664398.png)
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AF-399/42018025 is a CC chemokine receptor 4 (CCR4) antagonist.
Wissenschaftliche Forschungsanwendungen
Solvent Selection in Molecular Heterojunction Systems
Research by Walker et al. (2011) discusses the solubility of similar compounds in a variety of solvents, which is critical for applications in molecular heterojunction systems. Their study on DPP(TBFu)2 and PC71BM provides insight into solvent selection based on cohesive energy densities, which could be applicable to the compound for enhancing its solubility and stability in different environments (Walker et al., 2011).
Antimicrobial Activities of Benzofuran and Thiadiazole Derivatives
The research by Idrees, Kola, and Siddiqui (2019) explores the synthesis and antimicrobial activities of compounds incorporating benzofuran and thiadiazole moieties. This suggests potential applications of the compound for developing novel antimicrobial agents, particularly due to its structural similarities (Idrees et al., 2019).
Development of Pharmacologically Interesting Compounds
A study by Bijev and Prodanova (2004) describes an alternative synthesis approach for thiadiazole derivatives, indicating the potential use of the compound for creating new pharmacological agents. This research highlights the importance of overcoming challenges in synthesis to access novel compounds with potential therapeutic applications (Bijev & Prodanova, 2004).
Application in Organic Photovoltaics
A study by Abdelhamid et al. (2008) on the synthesis of thieno[2,3-b]pyridines and thiadiazoles suggests potential applications in organic photovoltaic devices. The structural elements of benzofuran and thiadiazole in the compound could be utilized in the design of organic semiconductors for solar cell applications (Abdelhamid et al., 2008).
Antibacterial and Anti-Biofilm Activities
Research on dihydropyrrolidone-thiadiazole inhibitors, such as the study by Xuecheng et al. (2022), demonstrates the relevance of benzofuran and thiadiazole derivatives in developing antibacterial agents. These compounds have shown significant efficacy against various bacterial strains and could be important in the fight against antibiotic-resistant bacteria (Xuecheng et al., 2022).
Eigenschaften
CAS-Nummer |
618865-88-6 |
|---|---|
Produktname |
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one |
Molekularformel |
C26H16ClN3O4S3 |
Molekulargewicht |
566.1 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H16ClN3O4S3/c27-16-9-7-14(8-10-16)13-36-26-29-28-25(37-26)30-21(19-6-3-11-35-19)20(23(32)24(30)33)22(31)18-12-15-4-1-2-5-17(15)34-18/h1-12,21,32H,13H2 |
InChI-Schlüssel |
AFJDHUDRDUPQTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=CS4)C5=NN=C(S5)SCC6=CC=C(C=C6)Cl)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=CS4)C5=NN=C(S5)SCC6=CC=C(C=C6)Cl)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AF399/42018025; AF 399/42018025; AF-399/42018025 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



